molecular formula C19H22N6O4 B10924076 N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10924076
M. Wt: 398.4 g/mol
InChI Key: RXPBIVTWLKPDDB-UHFFFAOYSA-N
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Description

N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound features multiple functional groups, including pyrazole rings, a carboxamide group, and a tricyclic system. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE likely involves multiple steps, including the formation of pyrazole rings and the assembly of the tricyclic system. Typical synthetic routes may include:

    Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Assembly of the Tricyclic System: This may involve cyclization reactions, often facilitated by catalysts or specific reaction conditions.

    Coupling Reactions: The final step may involve coupling the pyrazole rings with the tricyclic system using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.

    Use of Catalysts: Catalysts may be employed to increase reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur at the pyrazole rings or the tricyclic system, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles/Electrophiles: Halogens, alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[521

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure with a methyl group instead of an ethyl group.

    N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities. The presence of the tricyclic system and the specific substitution pattern on the pyrazole rings may confer unique properties compared to similar compounds.

Properties

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C19H22N6O4/c1-4-24-16(17(26)22-10-7-20-23(3)9(10)2)11(8-21-24)25-18(27)14-12-5-6-13(29-12)15(14)19(25)28/h7-8,12-15H,4-6H2,1-3H3,(H,22,26)

InChI Key

RXPBIVTWLKPDDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)N2C(=O)C3C4CCC(C3C2=O)O4)C(=O)NC5=C(N(N=C5)C)C

Origin of Product

United States

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